Product packaging for Rolitetracycline nitrate(Cat. No.:CAS No. 20685-78-3)

Rolitetracycline nitrate

Cat. No.: B13778715
CAS No.: 20685-78-3
M. Wt: 590.6 g/mol
InChI Key: NHGAGSBJULBOFK-HDJCBORZSA-N
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Description

Rolitetracycline nitrate is a semisynthetic tetracycline antibiotic specifically engineered for research applications requiring high water solubility . It is the nitrate salt of rolitetracycline, a derivative where a pyrrolidinylmethyl group is attached to the amide nitrogen of the tetracycline nucleus, a modification that enhances its solubility properties . This compound is a broad-spectrum antibacterial agent whose primary Mechanism of Action involves the reversible binding to the 30S ribosomal subunit . This binding inhibits protein synthesis in susceptible bacteria by preventing the aminoacyl-tRNA from attaching to the ribosomal acceptor (A) site, thereby halting the elongation of the peptide chain . Its main Research Applications have been in settings where high concentrations of antibiotic are needed or when oral administration of other tetracyclines is impractical . Historically, it has been used for parenteral administration in biomedical research . Researchers value this compound for studying the effects of high-dose tetracycline action and for investigating bacterial resistance mechanisms, including efflux pumps and ribosomal protection . As a member of the tetracycline class, it demonstrates activity against a range of Gram-positive and Gram-negative bacteria . This product is provided For Research Use Only (RUO) . It is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any personal use. Please refer to the safety data sheet for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H34N4O11 B13778715 Rolitetracycline nitrate CAS No. 20685-78-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

20685-78-3

Molecular Formula

C27H34N4O11

Molecular Weight

590.6 g/mol

IUPAC Name

(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-N-(pyrrolidin-1-ylmethyl)-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;nitric acid

InChI

InChI=1S/C27H33N3O8.HNO3/c1-26(37)13-7-6-8-16(31)17(13)21(32)18-14(26)11-15-20(29(2)3)22(33)19(24(35)27(15,38)23(18)34)25(36)28-12-30-9-4-5-10-30;2-1(3)4/h6-8,14-15,20,31-32,35,37-38H,4-5,9-12H2,1-3H3,(H,28,36);(H,2,3,4)/t14-,15-,20-,26+,27-;/m0./s1

InChI Key

NHGAGSBJULBOFK-HDJCBORZSA-N

Isomeric SMILES

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCCC5)N(C)C)O.[N+](=O)(O)[O-]

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCCC5)N(C)C)O.[N+](=O)(O)[O-]

Related CAS

751-97-3 (Parent)

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications

Established Synthetic Pathways for Rolitetracycline (B610553) Nitrate (B79036)

The primary method for synthesizing rolitetracycline is the Mannich reaction, a classic organic reaction that forms a β-amino carbonyl compound, also known as a Mannich base. researchgate.nettestbook.com

The synthesis of rolitetracycline involves the condensation of tetracycline (B611298) with formaldehyde (B43269) and pyrrolidine (B122466). ncats.iowikipedia.org This reaction, a type of aminoalkylation, results in the substitution of the amide function of tetracycline with a pyrrolidinomethyl group. nih.gov The fundamental mechanism of the Mannich reaction consists of three main steps: the formation of an iminium ion from the amine (pyrrolidine) and formaldehyde, the formation of an enol from the carbonyl compound (tetracycline), and the subsequent attack of the enol on the iminium ion. testbook.com

An improved and optimized process for rolitetracycline synthesis utilizes preformed methylene-bis-pyrrolidine. google.comgoogleapis.com This strategy offers several advantages over the traditional one-pot Mannich reaction, including better yields, reduced water formation during synthesis, and avoidance of the caustic effects of pyrrolidine on the tetracycline molecule. google.comgoogleapis.com The use of methylene-bis-pyrrolidine also helps to bypass the formation of an easily discolored intermediate, which can negatively impact the color of the final product. google.comgoogleapis.com The reaction is typically carried out by adding the preformed methylene-bis-pyrrolidine to a mixture of tetracycline base and formaldehyde in an inert organic solvent. google.com

The reaction to form rolitetracycline is preferably conducted at ambient temperatures, for instance, between 20° to 25° C. google.comgoogleapis.com The choice of solvent is critical for the reaction's success. Inert organic solvents are employed, with methylene (B1212753) chloride and lower alkanols like methanol (B129727) or ethanol (B145695) being common choices. google.comgoogleapis.com The molar proportions of the reactants—tetracycline, methylene-bis-pyrrolidine, and formaldehyde—are typically in a 2:1:1 ratio, although deviations of up to 50% are possible. googleapis.com Studies on the reaction kinetics of tetracyclines with ozone have shown that the apparent second-order rate constants are significantly influenced by pH, though this is in the context of degradation rather than synthesis. researchgate.net

Advanced Isolation and Purification Techniques for Research-Grade Material

Achieving the high purity required for research-grade rolitetracycline nitrate involves meticulous isolation and purification steps following the synthesis.

Crystallization is a key step in purifying the crude product. epa.gov After the synthesis reaction is complete, the product may be transferred to a crystallizer. epa.gov Seeding the reaction mixture with sterile rolitetracycline crystals can facilitate the crystallization process. googleapis.com Once crystallization is complete, the solid material is separated from the solvent, often through centrifugation. epa.gov The resulting product cake may then undergo several washes with water or a suitable solvent to remove remaining impurities. epa.gov Filtration is another critical step, and for nitrated tetracycline derivatives, the filtration temperature is preferably maintained between 0°C and 40°C. google.com

The selection of solvents is crucial for both the reaction and the subsequent purification steps. nih.gov For washing the filtered product, the chosen solvent should effectively remove impurities without dissolving a significant amount of the desired product. nih.gov In the synthesis of rolitetracycline, after the reaction in a solvent like methylene chloride, the product is separated from the reaction mixture. google.comgoogleapis.com The product can be washed multiple times with a solvent to enhance its purity. googleapis.com For nitrated tetracycline derivatives, C3-C8 alcohols, particularly isopropanol, have been used to precipitate the product from the reaction mixture. google.comgoogle.com This method can yield a dry, non-hygroscopic product. google.com

Derivatization Studies and Structure-Activity Relationship (SAR) Exploration

Rolitetracycline is a semi-synthetic derivative of tetracycline, created through a Mannich condensation of tetracycline with formaldehyde and pyrrolidine. chemicalbook.comtoku-e.com This modification at the C-2 carboxamide creates a prodrug with increased water solubility. chemicalbook.comwikipedia.org While extensive structure-activity relationship (SAR) studies have not been conducted on the rolitetracycline molecule itself, a vast body of research on the broader tetracycline class provides critical insights into how modifications at key positions influence biological activity. chemicalbook.comtoku-e.com These general principles govern the potential for creating new analogues from any tetracycline scaffold.

The tetracycline scaffold has been a fertile ground for chemical modification, with the primary goal of enhancing potency, expanding the spectrum of activity, and overcoming resistance. The upper, largely hydrophobic region of the molecule, specifically the D-ring, has been a major focus for these efforts. pharmacy180.combiomedres.usuomustansiriyah.edu.iq

C-4 Position: The dimethylamino group at the C-4 position is an absolute requirement for the antibacterial activity of tetracyclines. biomedres.usnih.govbohrium.com Its basicity and specific stereochemical configuration are crucial for binding to the bacterial ribosome. pharmacy180.comkkwagh.edu.in Replacing the dimethylamino group with other functionalities, such as a hydroxyl group, oxime, or hydrazone, results in a pronounced loss of biological activity. pharmacy180.comkkwagh.edu.in

C-7 and C-9 Positions: The aromatic D-ring is predisposed to electrophilic substitution, making the C-7 and C-9 positions prime targets for modification. pharmacy180.comuomustansiriyah.edu.iq Research has shown that a variety of substituents can be introduced at these sites to modulate activity. Oddly, both strongly electron-withdrawing groups (like nitro or chloro) and strongly electron-donating groups (like dimethylamino) at the C-7 position have been found to enhance antibacterial potency. uomustansiriyah.edu.iq Modifications at the C-7 and C-9 positions of the D-ring were central to the development of third-generation tetracyclines, known as glycylcyclines, which exhibit broad-spectrum activity against resistant bacteria. nih.govcreative-diagnostics.com

PositionModification TypeImpact on Biological ActivityExample
C-4Replacement of dimethylamino groupSignificant loss of activity. pharmacy180.comkkwagh.edu.inReplacement with hydroxyl or oxime groups. pharmacy180.comkkwagh.edu.in
C-7Introduction of electron-withdrawing groupEnhanced activity. uomustansiriyah.edu.iqChloro (Chlortetracycline). uomustansiriyah.edu.iq
C-7Introduction of electron-donating groupEnhanced activity. uomustansiriyah.edu.iqDimethylamino (Minocycline). uomustansiriyah.edu.iq
C-9Introduction of aminoglycyl groupEnhanced activity and overcomes resistance. biomedres.usnih.govGlycylcyclines (e.g., Tigecycline). nih.gov

Nitration and halogenation are key electrophilic substitution reactions that have been explored to create novel tetracycline analogues with improved properties. uomustansiriyah.edu.iqunifiedpatents.com These modifications are typically directed at the electron-rich C-7 and C-9 positions of the D-ring.

Research and patents describe methods for the nitration of tetracycline scaffolds, often using alkyl nitrates in the presence of a strong acid like sulfuric acid. google.comgoogle.com The introduction of a nitro group, a powerful electron-withdrawing group, at the C-7 position has been shown to enhance antibacterial activity. uomustansiriyah.edu.iq These nitrated intermediates serve as valuable precursors for the synthesis of other derivatives, such as the 7-amino tetracyclines, by subsequent reduction of the nitro group. ethz.ch

Similarly, halogenation has been a successful strategy. The introduction of a chlorine atom at the C-7 position yielded chlortetracycline (B606653), one of the earliest and most potent members of the tetracycline family. uomustansiriyah.edu.iq This demonstrates that modifying the electronic properties of the D-ring through the addition of a halogen can significantly influence the compound's interaction with its biological target. Patents exist for various halogenated tetracycline derivatives, highlighting the continued interest in this synthetic approach. unifiedpatents.com

The biological activity of tetracyclines is highly dependent on their complex and specific three-dimensional structure. uomus.edu.iq The molecule contains several chiral centers, but the stereochemistry at positions C-4, C-4a, C-5a, and C-12a is particularly critical for maintaining antibacterial potency. uomustansiriyah.edu.iqbris.ac.uknih.gov

The naturally occurring stereochemical configurations at the A-B ring junction (C-4a and C-12a) and at the C-4 dimethylamino group are considered essential. nih.gov One of the most significant stereochemical considerations is the configuration at C-4. The natural (4S) isomer is required for optimal activity. biomedres.usnih.gov Epimerization at this position, which can occur under certain chemical conditions, leads to the formation of the 4-epi-tetracyclines. bris.ac.uk These epimers exhibit substantially reduced antibacterial activity, particularly against Gram-negative bacteria. nih.govkkwagh.edu.in This loss of potency underscores the precise structural fit required for the tetracycline molecule to bind effectively to the 30S ribosomal subunit and inhibit protein synthesis. bris.ac.uk

Chiral CenterRequired ConfigurationImpact of Alteration
C-4Natural 'S' configuration of the dimethylamino group. biomedres.usnih.govEpimerization to the 'R' isomer (epi-tetracyclines) causes a significant loss of activity. kkwagh.edu.inbris.ac.uk
C-4aNatural (α) configuration is important for activity. nih.govAlteration disrupts the essential structure of the A-B ring system. nih.gov
C-5aCorrect configuration is essential for activity. bris.ac.ukChanges can lead to inactive anhydrotetracyclines. uomus.edu.iq
C-12aNatural (α) configuration and the hydroxyl group are necessary. kkwagh.edu.innih.govAlteration negatively impacts the crucial keto-enol system. nih.gov

Molecular and Cellular Mechanisms of Action Non Clinical Focus

Ribosomal Interaction Dynamics

The primary intracellular target of rolitetracycline (B610553) nitrate (B79036) is the bacterial ribosome, the cellular machinery responsible for protein synthesis. The interaction is characterized by a series of dynamic events that ultimately lead to the cessation of polypeptide chain elongation.

Table 1: General Binding Affinity of Tetracyclines to the Bacterial 30S Ribosomal Subunit This table presents generalized data for the tetracycline (B611298) class due to the absence of specific data for rolitetracycline nitrate in the search results.

Antibiotic ClassTarget SubunitBinding Affinity (Kd)Reference
Tetracyclines30S~1-20 µM nih.gov

Once bound to the 30S ribosomal subunit, rolitetracycline physically obstructs the binding of aminoacyl-tRNA (aa-tRNA) to the A-site (acceptor site) of the ribosome-mRNA complex. wikipedia.orgnih.govresearchgate.net This steric hindrance is the core of its mechanism of action. By preventing the aa-tRNA from docking correctly in the A-site, rolitetracycline effectively halts the addition of new amino acids to the growing polypeptide chain, thereby inhibiting protein synthesis. wikipedia.orgnih.gov The four-ring naphthacene (B114907) core, a common feature of tetracyclines, is thought to be responsible for this steric clash with the incoming tRNA. researchgate.net

The primary binding site for tetracyclines, including by extension rolitetracycline, on the 30S subunit is within the 16S ribosomal RNA (rRNA). nih.govdrugbank.com Specifically, the high-affinity binding site, often referred to as the Tet-1 site, is located in a pocket formed by helices h31 and h34 of the 16S rRNA. nih.govweizmann.ac.ilnih.gov This site is in close proximity to the A-site, which explains the mechanism of steric hindrance. nih.gov The interaction is primarily with the sugar-phosphate backbone of the rRNA, and it is thought that tetracyclines chelate a magnesium ion which then mediates salt bridge interactions with the rRNA backbone. researchgate.net While specific nucleotide interactions for rolitetracycline have not been detailed, studies on tetracycline have identified several 16S rRNA bases that contribute to the binding pocket, including G693, A892, U1052, C1054, G1300, and G1338. nih.gov

Table 2: Key 16S rRNA Helices Involved in Tetracycline Binding This table presents generalized data for the tetracycline class due to the absence of specific data for this compound in the search results.

16S rRNA HelixRole in BindingReference
Helix 31 (h31)Forms part of the primary binding pocket (Tet-1 site) nih.govweizmann.ac.il
Helix 34 (h34)Forms part of the primary binding pocket (Tet-1 site) nih.govweizmann.ac.il

Bacterial Cell Permeability and Transport

For this compound to reach its ribosomal target, it must first cross the bacterial cell envelope. The mechanism of entry differs between Gram-positive and Gram-negative bacteria due to their distinct cell wall structures.

In Gram-negative bacteria, the outer membrane presents a significant barrier. Rolitetracycline, like other tetracyclines, is thought to passively diffuse through porin channels in this outer membrane. wikipedia.orgncats.iodrugbank.com The major porins, OmpF and OmpC, are the primary routes for the entry of tetracyclines into the periplasmic space. mdpi.comnih.gov It is believed that tetracyclines traverse these channels as a chelate with a magnesium ion (Mg2+). drugbank.comnih.gov Once in the periplasm, the antibiotic can then cross the inner cytoplasmic membrane to reach the cytoplasm and its ribosomal target. While the involvement of OmpF and OmpC in tetracycline uptake is well-established, specific permeability coefficients for this compound through these channels are not available in the current literature.

Table 3: Porins Involved in Tetracycline Uptake in Gram-Negative Bacteria This table presents generalized data for the tetracycline class due to the absence of specific data for this compound in the search results.

PorinOrganismRole in PermeabilityReference
OmpFGram-negative bacteria (e.g., E. coli)Passive diffusion of tetracyclines mdpi.comnih.gov
OmpCGram-negative bacteria (e.g., E. coli)Passive diffusion of tetracyclines mdpi.comnih.gov

Chelation with Divalent Cations (e.g., Mg2+) in Uptake

The uptake of tetracyclines, including rolitetracycline, into bacterial cells is a complex process that is significantly influenced by the presence of divalent cations such as magnesium (Mg2+) and calcium (Ca2+). Tetracyclines are known to form stable chelate complexes with these metal ions. researchgate.net This chelation is a critical step for the transport of the antibiotic across the bacterial membrane.

Research indicates that the active form of tetracycline for transport is often a complex with a divalent cation. nih.gov Specifically, a 1:1 complex of tetracycline and a divalent cation is suggested to be the substrate for the tetracycline resistance protein-mediated transport. nih.gov The stability of these metal-tetracycline complexes can influence the efficiency of uptake, with different divalent cations showing varying degrees of stimulation in the following order: Co2+ > Mn2+ > Mg2+ > Cd2+ > Ca2+. nih.gov This order is inversely related to the dissociation constants of the metal chelate complexes of tetracycline. nih.gov

The formation of these complexes is crucial for the interaction with bacterial membrane components, facilitating the passage of the antibiotic into the cytoplasm where it can exert its effect.

Intracellular Pharmacodynamics (Molecular/Cellular Level)

Once inside the bacterial cell, rolitetracycline, a prodrug of tetracycline, exerts its primary antibacterial effect by interfering with protein synthesis. ncats.ionih.gov It may also cause disruptions to the cytoplasmic membrane. chemicalbook.comdrugbank.com

The principal mechanism of action for tetracyclines is the inhibition of bacterial protein synthesis. nih.govchemicalbook.com Rolitetracycline, after its conversion to tetracycline, passively diffuses through porin channels in the bacterial membrane and reversibly binds to the 30S ribosomal subunit. ncats.ionih.govdrugbank.com This binding event physically blocks the attachment of aminoacyl-tRNA to the acceptor (A) site on the mRNA-ribosome complex. ncats.iodrugbank.comwikipedia.org By preventing the binding of tRNA, the elongation of the polypeptide chain is halted, thus inhibiting protein synthesis. ncats.iochemicalbook.com

While the primary target is the 30S subunit, some evidence suggests that tetracyclines may also bind to the 50S ribosomal subunit to some extent. drugbank.comwikipedia.org This interaction is reversible, which is consistent with the bacteriostatic (inhibiting bacterial growth) rather than bactericidal (killing bacteria) nature of tetracyclines. chemicalbook.com

Table 1: Key Molecular Interactions in Protein Synthesis Inhibition by Tetracyclines

Molecular TargetActionConsequence
30S Ribosomal SubunitReversible bindingBlocks aminoacyl-tRNA binding to the A site
50S Ribosomal SubunitPossible secondary bindingContributes to inhibition of protein synthesis
Aminoacyl-tRNABinding preventedHalts polypeptide chain elongation

Non-Antibacterial Molecular Mechanisms (Observed with Tetracycline Class)

Beyond their well-established antibacterial properties, tetracyclines have been shown to exhibit other molecular activities, including the modulation of host inflammatory responses.

Members of the tetracycline class, such as doxycycline (B596269) and minocycline (B592863), have been found to modulate the expression and function of host nitric oxide synthase (NOS). researchgate.netnih.gov Nitric oxide (NO) is a signaling molecule involved in various physiological and pathological processes, including inflammation. researchgate.net Overproduction of NO by inducible NOS (iNOS) has been implicated in the pathogenesis of inflammatory conditions. researchgate.netnih.gov

Studies have demonstrated that tetracyclines can inhibit the expression of iNOS. researchgate.netnih.gov This inhibition appears to occur at the level of RNA expression and translation of the enzyme, leading to a decrease in iNOS protein levels and, consequently, reduced NO production. researchgate.net This effect is not due to a direct inhibition of the NOS enzyme's specific activity. researchgate.net The ability of tetracyclines to downregulate NOS expression suggests a potential mechanism for their observed anti-inflammatory properties, independent of their antimicrobial action. researchgate.netnih.gov

Table 2: Effects of Tetracyclines on Nitric Oxide Synthase

Tetracycline CompoundEffect on NOSMechanism of ActionReference
DoxycyclineInhibits iNOS expression and activityDownregulates RNA expression and translation of iNOS researchgate.net
MinocyclineInhibits iNOS expression and activityDownregulates RNA expression and translation of iNOS researchgate.net
TetracyclineDecreases iNOS activity and protein contentPost-transcriptional inhibition nih.gov

Mechanisms of Antimicrobial Resistance

Genetic Basis of Resistance Acquisition

The development of resistance is fundamentally a genetic process, involving both the acquisition of new genetic material and mutations within the bacterial chromosome. nih.govwisdomlib.org

The most common mechanism for acquiring tetracycline (B611298) resistance involves the horizontal transfer of specific resistance genes. oup.comresearchgate.net These genes, often referred to as tet genes, are frequently located on mobile genetic elements (MGEs) such as plasmids and transposons. frontiersin.orglitfl.com This mobility facilitates their rapid dissemination among different bacterial species and genera. oup.comfrontiersin.org

These MGEs act as vectors, carrying not only tetracycline resistance genes but often a collection of genes conferring resistance to multiple classes of antibiotics. researchgate.netfrontiersin.org Plasmids, which are self-replicating extrachromosomal DNA molecules, can be transferred between bacteria through a process called conjugation, allowing for the swift spread of multidrug resistance. researchgate.netfrontiersin.org There are numerous tetracycline resistance genes; currently, at least 38 distinct tet and otr genes have been identified. oup.com The majority of these genes code for one of two primary resistance mechanisms: energy-dependent efflux pumps or ribosomal protection proteins. oup.comfrontiersin.org For example, the tet(A), tet(B), and tet(L) genes encode efflux proteins, while tet(M) and tet(O) encode ribosomal protection proteins. oup.comnih.gov The prevalence of specific tet genes can vary geographically and by bacterial species. nih.gov

Table 1: Examples of Tetracycline Resistance (tet) Genes and their Mechanisms

Gene ClassMechanism of ResistanceAssociated Mobile ElementsCommon in
tet(A), tet(B), tet(C), tet(D), tet(G), tet(L)Efflux PumpPlasmids, TransposonsGram-negative bacteria (e.g., E. coli) nih.gov
tet(K), tet(L)Efflux PumpPlasmidsGram-positive bacteria (e.g., Staphylococcus aureus)
tet(M), tet(O), tet(Q), tet(S), tet(W)Ribosomal ProtectionConjugative Transposons (e.g., Tn916) nih.govGram-positive and Gram-negative bacteria oup.com

While the acquisition of MGEs is a major route for resistance, chromosomal mutations also play a crucial role. nih.govfuturelearn.com These mutations can lead to resistance through several mechanisms, including the modification of the antibiotic's target site or alterations in the expression of intrinsic genes, such as those encoding efflux pumps. nih.govfuturelearn.com

Spontaneous mutations in the bacterial chromosome can occur at a low frequency. futurelearn.com In the context of tetracycline resistance, mutations have been identified in the 16S rRNA gene, which is part of the 30S ribosomal subunit where tetracyclines bind. nih.govresearchgate.net These mutations can prevent or reduce the binding affinity of the antibiotic, thereby allowing protein synthesis to continue. nih.gov For instance, mutations in the gene rpsJ, which encodes the 30S ribosomal protein S10, have been linked to tetracycline resistance in bacteria such as Neisseria gonorrhoeae and Bacillus subtilis. nih.govnih.gov

Efflux Pump Systems

Efflux pumps are transport proteins embedded in the bacterial cell membrane that actively extrude a wide variety of toxic compounds, including antibiotics like rolitetracycline (B610553), from the cell's interior. brieflands.comnih.govdergipark.org.tr This action is a primary mechanism of intrinsic and acquired resistance, particularly in Gram-negative bacteria. nih.gov By actively pumping the drug out, these systems prevent the intracellular concentration from reaching a level sufficient to inhibit protein synthesis. frontiersin.orgmdpi.com

Bacteria possess several families of efflux pumps, classified based on their structure and energy source. brieflands.com Among the most significant for multidrug resistance are the Resistance-Nodulation-Cell Division (RND) and the Multidrug and Toxic Compound Extrusion (MATE) families. mdpi.comwikipedia.org

RND Family: The RND superfamily is a major contributor to multidrug resistance in Gram-negative bacteria. mdpi.comnih.gov These pumps are typically part of a tripartite complex that spans the entire bacterial cell envelope, consisting of an inner membrane transporter (the RND protein), a periplasmic adaptor protein, and an outer membrane channel. frontiersin.orgnih.gov This structure allows for the direct expulsion of substrates from the cytoplasm or periplasm to the exterior of the cell. nih.gov Prominent examples include the AcrAB-TolC system in Escherichia coli and the MexAB-OprM system in Pseudomonas aeruginosa, both of which are known to transport tetracyclines. mdpi.comfrontiersin.org The expression of RND pumps can be induced by the presence of antibiotics, including tetracycline. mdpi.com

MATE Family: MATE family transporters are another class of multidrug efflux pumps found in both bacteria and eukaryotes. wikipedia.orgnih.gov They function as antiporters, utilizing the electrochemical gradient of protons or sodium ions to drive the extrusion of cationic drugs and other toxic compounds. wikipedia.org While initially identified for their role in resistance to compounds like norfloxacin, some MATE pumps have been shown to contribute to resistance against tetracycline-class antibiotics. nih.govasm.org For example, the MepA pump in Staphylococcus aureus is a MATE transporter involved in tetracycline resistance. asm.org

The transport of antibiotics out of the bacterial cell via efflux pumps is an active process that requires energy. nih.govacs.org The different families of pumps harness energy from distinct sources. The RND, MATE, Major Facilitator Superfamily (MFS), and Small Multidrug Resistance (SMR) families are secondary transporters that are typically energized by the proton motive force (PMF). nih.govasm.orgacs.org This force is the electrochemical potential difference of protons across the cytoplasmic membrane. dergipark.org.trasm.org

The efflux pump protein couples the downhill movement of a proton (or sodium ion in some MATE pumps) into the cell with the uphill extrusion of the antibiotic substrate out of the cell. wikipedia.orgasm.org The dependence on PMF has been demonstrated experimentally; the use of protonophores, which are chemical agents that dissipate the proton gradient across the membrane, inhibits the activity of these efflux pumps and restores antibiotic susceptibility. asm.orgresearchgate.net In contrast, the ATP-binding cassette (ABC) superfamily of transporters utilizes the hydrolysis of ATP as the direct energy source for transport. acs.org

The primary function and direct consequence of active efflux is the maintenance of a low intracellular drug concentration. frontiersin.orgmdpi.com By continuously pumping rolitetracycline out of the cell as it enters, efflux systems prevent the antibiotic from reaching its target, the 30S ribosomal subunit. researchgate.netdrugbank.com This keeps the intracellular concentration below the minimum inhibitory concentration (MIC), allowing the bacterium to survive and replicate even in the presence of the drug. frontiersin.org

Table 2: Families of Multidrug Efflux Pumps

Pump FamilyAbbreviationEnergy SourceExample(s)Tetracycline Substrate Status
Resistance-Nodulation-Cell DivisionRNDProton Motive ForceAcrAB-TolC (E. coli), MexXY-OprM (P. aeruginosa)Yes mdpi.comfrontiersin.org
Major Facilitator SuperfamilyMFSProton Motive ForceTet(A), Tet(L), NorA, Tet38 (S. aureus)Yes asm.org
Multidrug and Toxic Compound ExtrusionMATEProton or Sodium Ion Motive ForceNorM (V. parahaemolyticus), MepA (S. aureus)Yes nih.govasm.org
Small Multidrug ResistanceSMRProton Motive ForceEmrE (E. coli)Yes
ATP-Binding CassetteABCATP HydrolysisMsbA, Sav1866 (S. aureus)Yes

Ribosomal Protection Mechanisms

The most prevalent form of resistance to tetracyclines is ribosomal protection. asm.orgnih.gov This strategy does not prevent the antibiotic from entering the bacterial cell but instead employs specialized proteins to rescue the ribosome from the inhibitory effects of the drug. irapa.org Tetracyclines function by binding to the 30S ribosomal subunit, which physically blocks the accommodation of aminoacyl-tRNA (aa-tRNA) into the A site of the ribosome, thereby halting protein synthesis. nih.govnih.gov Ribosomal protection mechanisms counteract this by actively dislodging the bound tetracycline molecule from the ribosome. oup.comnih.gov

Action of Ribosomal Protection Proteins (RPPs)

Ribosomal Protection Proteins (RPPs) are a family of soluble cytoplasmic proteins that grant resistance to tetracyclines. asm.orgnih.gov The most extensively studied RPPs are Tet(O) and Tet(M). nih.govsemanticscholar.org These proteins are translational GTPases, sharing structural and sequence similarity with the elongation factor EF-G. lu.seembopress.org

The action of RPPs is an active, energy-dependent process. In a GTP-dependent manner, these proteins bind to the ribosome near the tetracycline binding site. semanticscholar.orglu.seembopress.org This binding induces a conformational change in the ribosome, which leads to the release of the tetracycline molecule. nih.govembopress.org Once the antibiotic is dislodged, the ribosome is freed, allowing the binding of aa-tRNA to the A site to proceed and protein synthesis to resume. nih.gov The RPP then dissociates from the ribosome, a step that is also facilitated by GTP hydrolysis. mdpi.com This catalytic cycle allows a single RPP molecule to rescue multiple tetracycline-bound ribosomes.

Several classes of RPPs have been identified, all contributing to the widespread resistance to tetracyclines.

Class of RPP First Identified In Typical Genetic Element
Tet(M) Streptococcus spp.Conjugative transposons (e.g., Tn916)
Tet(O) Campylobacter jejuniPlasmids
Tet(Q) Bacteroides spp.-
Tet(S) Listeria monocytogenesPlasmids, Chromosome
Tet(W) --
Otr(A) Streptomyces rimosusChromosome

This table summarizes some of the major classes of Ribosomal Protection Proteins (RPPs) involved in tetracycline resistance. asm.orgoup.comsemanticscholar.org

Structural Adaptations in Ribosomes Conferring Resistance

Beyond the action of RPPs, direct structural changes in the ribosome can also confer resistance to tetracyclines. These adaptations are typically the result of mutations in the genes encoding ribosomal RNA (rRNA), specifically the 16S rRNA component of the 30S subunit. nih.govresearchgate.net

The primary binding site for tetracycline on the ribosome is located within the 16S rRNA. nih.govnih.gov Mutations in this region, particularly in helix 34, can alter the conformation of the binding pocket, thereby reducing the affinity of tetracycline for the ribosome. nih.govresearchgate.net For example, specific nucleotide substitutions at positions 1058 in Propionibacterium acnes and 965-967 in Helicobacter pylori have been shown to confer tetracycline resistance. nih.govnih.gov These mutations decrease the binding of the drug, allowing protein synthesis to continue even in the presence of the antibiotic. nih.gov While effective, this mechanism of resistance is generally less common than the acquisition of RPPs. asm.org

Enzymatic Inactivation and Modification

A less common but clinically significant mechanism of tetracycline resistance is the direct enzymatic inactivation of the antibiotic. asm.orgnih.gov Unlike ribosomal protection or efflux pumps, this strategy involves the chemical modification and degradation of the tetracycline molecule, rendering it harmless to the bacterial cell. nih.govnih.gov This enzymatic destruction permanently removes the antibiotic threat from both intracellular and extracellular environments. nih.gov

Tetracycline-Degrading Monooxygenases (e.g., Tet(X) enzymes)

The primary enzymes responsible for tetracycline inactivation are a family of flavin-dependent monooxygenases, most notably the Tet(X) enzymes. nih.govnih.gov These enzymes were first identified in the obligate anaerobe Bacteroides fragilis but have since been found in a broader range of bacteria. nih.govwustl.edu The function of Tet(X) is paradoxically oxygen-dependent. nih.govresearchgate.net

Tet(X) enzymes are flavoproteins that utilize flavin adenine (B156593) dinucleotide (FAD) as a cofactor. nih.govnih.gov The inactivation process requires molecular oxygen and NADPH. nih.govresearchgate.net The enzyme catalyzes the transfer of a single oxygen atom to the tetracycline substrate, a characteristic reaction of monooxygenases. nih.govdrugbank.com The expression of Tet(X) enzymes confers resistance to a wide spectrum of tetracyclines, including newer generation drugs. nih.govwustl.edu

Enzyme Family Mechanism Cofactor Requirements Effect on Tetracycline
Tet(X) Monooxygenases Regioselective hydroxylationFADMolecular Oxygen, NADPHCovalent modification and inactivation

This table outlines the key characteristics of the Tet(X) family of tetracycline-inactivating enzymes. nih.govresearchgate.netnih.gov

Hydroxylation and Other Chemical Modifications

The key chemical modification catalyzed by Tet(X) is the hydroxylation of the tetracycline scaffold. researchgate.netresearchgate.net Specifically, Tet(X) adds a hydroxyl group to the C11a position of the tetracycline molecule. nih.govresearchgate.netnih.gov This initial hydroxylation event is critical for inactivation. researchgate.net

The resulting 11a-hydroxy-tetracycline intermediate is unstable at physiological pH. nih.govnih.gov This instability leads to a non-enzymatic breakdown of the molecule into further, uncharacterized degradation products. nih.govnih.gov The initial enzymatic hydroxylation effectively disrupts the tetracycline structure, interfering with the metal-binding capability required for its interaction with the ribosome. researchgate.net This chemical alteration ensures the molecule can no longer inhibit protein synthesis.

16S Ribosomal RNA Methylation (as a related ribosomal resistance mechanism)

Methylation of rRNA is another mechanism by which bacteria can achieve resistance to antibiotics that target the ribosome. msu.ru While distinct from the direct structural mutations discussed earlier, it represents a covalent modification of the ribosomal target site. In the context of tetracycline resistance, methylation of specific nucleotides within the 16S rRNA binding site can sterically hinder the binding of the antibiotic. msu.ru

This type of resistance is often mediated by specific methyltransferase enzymes. For instance, the Cfr methyltransferase can modify an adenosine (B11128) residue at position A2503 in the 23S rRNA, conferring resistance to multiple classes of antibiotics that bind to the peptidyl transferase center. While the primary resistance mechanisms for tetracyclines involve RPPs and efflux pumps, rRNA methylation represents an important and emerging mechanism of resistance for a variety of ribosome-targeting antibiotics. msu.ru

Porin Channel Alterations and Reduced Permeability

One of the primary ways Gram-negative bacteria develop resistance to tetracyclines, including rolitetracycline nitrate (B79036), is by reducing the drug's intracellular concentration. nih.gov This is often achieved by altering the outer membrane's permeability, primarily through modifications in porin channels. nih.gov Porins are proteins that form water-filled channels in the outer membrane, regulating the passage of hydrophilic molecules like tetracyclines into the bacterial cell. encyclopedia.pubresearchgate.net

Table 1: Impact of Porin Alterations on Tetracycline Susceptibility

Bacterial Species Porin(s) Affected Consequence
Escherichia coli OmpF, OmpC Decreased influx of tetracyclines nih.govnih.gov
Pseudomonas aeruginosa OprD Reduced uptake of various antibiotics nih.gov
Klebsiella pneumoniae OmpK35, OmpK36 Decreased permeability to carbapenems and other antibiotics
Enterobacter aerogenes Omp36 Increased resistance to β-lactams encyclopedia.pub

Emerging Resistance Pathways and Bacterial Adaptive Responses

Beyond the well-established mechanisms of resistance, bacteria are continually evolving novel strategies to combat tetracyclines. These emerging pathways and adaptive responses pose a significant threat to the long-term efficacy of this class of antibiotics.

A notable emerging threat is the discovery of new enzymatic inactivation mechanisms. While enzymatic degradation of tetracyclines was once considered rare, a growing number of tetracycline-inactivating enzymes, known as tetracycline destructases, have been identified. nih.govwustl.edu These enzymes, such as Tet(X), are flavin-dependent monooxygenases that chemically modify and inactivate the tetracycline molecule. nih.gov The genes encoding these enzymes are often located on mobile genetic elements, facilitating their rapid spread among different bacterial species and contributing to high-level resistance. bohrium.com

Furthermore, bacteria can employ adaptive responses to survive in the presence of antibiotics. These are often transient changes in gene expression that allow the bacteria to cope with environmental stresses, including antibiotic exposure. For example, the SOS response, a general stress response to DNA damage, can be induced by some antibiotics and may contribute to the development of resistance by increasing mutation rates. Exposure to sub-inhibitory concentrations of antibiotics can also trigger changes in bacterial gene expression, leading to the upregulation of efflux pumps or alterations in metabolic pathways that contribute to reduced susceptibility. nih.gov The interplay between specific resistance genes and these broader adaptive responses can lead to the development of robust and multifactorial resistance phenotypes.

Table 2: Examples of Emerging Resistance Mechanisms

Resistance Mechanism Description Examples
Enzymatic Inactivation Covalent modification and degradation of the antibiotic molecule. nih.gov Tetracycline destructases (e.g., Tet(X)) nih.gov
Target Site Modification Alterations in the 16S rRNA or ribosomal proteins that reduce the binding affinity of tetracyclines. Mutations in the 16S rRNA gene nih.gov
Bacterial Stress Responses Global changes in gene expression that enhance survival in the presence of antibiotics. SOS response, upregulation of efflux pumps nih.gov

Preclinical Research Models and Methodologies in Vitro and Non Human Animal Studies

In Vitro Studies of Cellular Interactions

In vitro studies provide a controlled environment to investigate the direct effects of a compound on cells and microorganisms. For Rolitetracycline (B610553) nitrate (B79036), these studies have explored its cytotoxicity and antimicrobial kinetics.

There is a lack of specific data in the available scientific literature regarding the cytotoxicity of Rolitetracycline nitrate when assessed against the human acute lymphoblastic leukemia cell line, CCRF-CEM. While studies on the cytotoxic effects of other tetracycline (B611298) analogues, such as doxycycline (B596269) and minocycline (B592863), have been conducted on different leukemia cell lines like HL-60, direct evidence for this compound's impact on CCRF-CEM cells is not presently available. plos.org

Time-kill kinetic assays are instrumental in determining the bactericidal or bacteriostatic activity of an antimicrobial agent over time. drugbank.com Research has been conducted to compare the in vitro activity of rolitetracycline with other tetracyclines, such as minocycline and doxycycline, against various bacterial strains.

One study investigated the minimal bacteriostatic and minimal bactericidal concentrations of these three tetracyclines against 20 different serotypes of Escherichia coli and 16 strains of Staphylococcus aureus in both bouillon and serum. nih.gov For E. coli, the minimal bactericidal concentrations of all three tetracyclines in bouillon were, on average, only twice as high as their minimal bacteriostatic concentrations. nih.gov The addition of serum significantly enhanced the antimicrobial activity of all tested tetracyclines against E. coli. nih.gov

In the case of Staphylococcus aureus, the minimal bactericidal concentrations were found to be substantially higher than the minimal bacteriostatic concentrations, with an average of at least a four-fold difference. nih.gov Unlike with E. coli, the addition of serum did not significantly improve the minimal bactericidal and bacteriostatic concentrations or the growth curves for staphylococci. nih.gov The growth curves in bouillon for both bacterial species tended to show some bactericidal characteristics at 3, 7, and 24 hours after the addition of the tetracyclines at their minimal inhibitory concentrations. nih.gov

Comparative In Vitro Activity of Rolitetracycline and Other Tetracyclines

OrganismConditionObservation for Rolitetracycline, Minocycline, and DoxycyclineReference
Escherichia coli (20 serotypes)In BouillonMinimal bactericidal concentrations were on average twice as high as minimal bacteriostatic concentrations. nih.gov
Escherichia coli (20 serotypes)In SerumAntimicrobial activity was significantly increased compared to bouillon. nih.gov
Staphylococcus aureus (16 strains)In BouillonMinimal bactericidal concentrations were at least four times higher than minimal bacteriostatic concentrations. nih.gov
Staphylococcus aureus (16 strains)In SerumNo significant improvement in antimicrobial activity was observed compared to bouillon. nih.gov

Amoebae have been utilized as host models to study the interactions with various pathogens, providing insights into the virulence mechanisms of microorganisms. frontiersin.org However, there is no specific information available in the scientific literature detailing the use of this compound in studies of host-pathogen interactions within amoebae host models.

Investigations in Non-Human Animal Models (Excluding Safety/Toxicity)

Non-human animal models are crucial for understanding the pharmacodynamics and host response modulation of a drug in a complex biological system.

Pharmacodynamics describes the relationship between drug concentrations and their pharmacological effects. oup.com While general pharmacodynamic properties of the tetracycline class of antibiotics have been studied in various animal models, specific pharmacodynamic evaluations of this compound at the molecular and cellular levels in non-human animal models are not well-documented in the available literature. nih.govekb.eg Studies on other tetracyclines have explored their effects on bacterial burden in infection models, such as the neutropenic thigh infection model in mice. nih.gov

Tetracyclines have been recognized for their ability to modulate host responses to infection, an effect that can be independent of their antimicrobial activity. nih.govnih.gov These immunomodulatory effects can include the inhibition of pro-inflammatory cytokine secretion and the modulation of inflammatory pathways. nih.gov For instance, tetracyclines can impact the NLRP3 inflammasome pathway, reducing the secretion of IL-1β and IL-18. nih.gov

Studies in mice have shown that some tetracyclines can induce disease tolerance to sepsis without affecting the pathogen load. biorxiv.orgnih.gov This is achieved by affecting host processes, such as perturbing the mitochondrial electron transport chain, which can lead to decreased tissue damage and increased fatty acid oxidation. nih.gov Doxycycline, for example, has been shown to modulate the host immune response by interacting with Toll-Like Receptors. mdpi.com

Controlled Release and Delivery System Researchscielo.br

Preclinical research into this compound has explored its incorporation into advanced drug delivery systems designed to provide localized and sustained release. These studies, primarily conducted in vitro, focus on leveraging biomaterials to control the liberation of the antibiotic over time, potentially enhancing its therapeutic effect at a target site while minimizing systemic exposure.

Immobilization on Biomaterials (e.g., Collagen Membranes)scielo.br

The immobilization of rolitetracycline onto biomaterials, particularly anionic collagen membranes, has been a key area of investigation. semanticscholar.orgnih.gov Collagen is a natural polymer widely studied for drug delivery matrices due to its high biocompatibility and low antigenicity. nih.gov The goal of immobilization is to create a reservoir of the antibiotic directly on a material that might be used in applications like guided tissue regeneration, thereby offering protection against bacterial colonization. semanticscholar.orgnih.gov

Research has demonstrated the feasibility of both dispersing rolitetracycline within and covalently binding it to collagen membranes. semanticscholar.orgnih.gov Covalent immobilization is investigated as a method to achieve a more prolonged, two-stage release profile: an initial fast release from dispersed drug followed by a slower release as the membrane biodegrades. semanticscholar.org In one study, a modified azide (B81097) procedure was used to covalently attach rolitetracycline to anionic collagen membranes, with results showing successful immobilization while preserving the collagen's structure. semanticscholar.orgnih.gov

Quantitative analysis of this process revealed that after a 4-day esterification and reaction period, the total amount of rolitetracycline covalently bound to the anionic collagen membrane was 6.6 mg per membrane sample. nih.gov Similarly, a 7-day esterification process resulted in a comparable amount of 6.5 mg of covalently bound rolitetracycline, suggesting the reaction reaches completion within the shorter timeframe. nih.gov

Diffusion Kinetics and Release Profiles in Experimental Systemsscielo.br

Studies on the release of rolitetracycline from biomaterials are crucial for understanding how these systems might perform therapeutically. The release is often predominantly controlled by diffusion, especially for drugs that are physically dispersed within the matrix rather than covalently bound. semanticscholar.org

In vitro release studies involving rolitetracycline dispersed on anionic collagen membranes cast at a pH of 3.5 showed a rapid initial release. semanticscholar.orgnih.gov After 4 hours, 86.6% (± 1.5%) of the antibiotic had been released. nih.gov The release continued to a cumulative 92.2% (± 0.6%) by 7.5 hours, indicating that the majority of the dispersed drug is liberated within hours. semanticscholar.orgnih.gov This initial burst is followed by a more sustained liberation phase, which is attributed to the antibiotic that is more strongly linked to the membrane.

The kinetics of this release have been analyzed using mathematical models, such as the Higuchi model, to elucidate the underlying mechanism. nih.gov Analysis of the release data for rolitetracycline from collagen membranes showed that the process aligns with a diffusion-controlled mechanism. nih.gov The calculated kinetic parameters from these experiments provide insight into the rate and nature of the drug's diffusion from the collagen matrix. nih.gov

In Vitro Cumulative Release of Rolitetracycline from Anionic Collagen Membranes (pH 3.5)
Time Point (Hours)Cumulative Release (%)Standard Deviation (±)
4.086.61.5
7.592.20.6

Analytical and Biophysical Characterization Techniques

Spectroscopic Methods for Structural Elucidation and Interaction Analysis

Spectroscopy is a cornerstone for the structural analysis of organic compounds like Rolitetracycline (B610553) nitrate (B79036). A combination of techniques provides complementary information to build a complete picture of the molecule's identity and behavior.

Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental tools for the characterization of tetracycline (B611298) antibiotics.

UV-Visible Spectroscopy: Tetracyclines exhibit characteristic UV-Vis absorption spectra due to their complex chromophoric system. The spectrum of tetracycline hydrochloride, a closely related compound, shows maximum absorption peaks around 235, 270, and 370 nm, which correspond to π → π* transitions within the molecule. nih.gov Changes in the absorption spectra can occur upon interaction with other molecules or changes in the chemical environment, such as pH, providing insights into complex formation. nih.govresearchgate.net For instance, the interaction of tetracycline with aluminum atoms in zeolite beta resulted in noticeable changes in its UV-Vis spectrum. nih.gov Spectrophotometric methods can also be employed in kinetic studies to determine the stability of compounds like rolitetracycline. researchgate.net

Infrared (IR) Spectroscopy: FTIR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of tetracycline hydrochloride reveals characteristic bands for O-H stretching vibrations (3280–3480 cm⁻¹), indicating intermolecular hydrogen bonding. nih.gov Studies on tetracycline's interaction with surfaces have shown that amino functional groups are involved in complexation, as evidenced by shifts in the IR spectra. nih.gov This technique is valuable for confirming the presence of key functional moieties in the rolitetracycline structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful techniques for determining the detailed structure of organic molecules in solution. youtube.com ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. For tetracyclines, NMR studies can elucidate the bond connectivity and stereochemistry of the molecule. doaj.org Furthermore, NMR can be used to study interactions with other molecules, such as the binding to metal ions or proteins, by observing changes in chemical shifts or relaxation times. nih.gov The participation of specific groups in molecular interactions can be confirmed through advanced NMR experiments. nih.gov

Table 1: Summary of Spectroscopic Methods for Tetracycline Analysis
TechniqueInformation ProvidedTypical Application for TetracyclinesReference
UV-Vis SpectroscopyElectronic transitions, conjugationQuantitative analysis, stability studies, monitoring complex formation nih.govnih.govresearchgate.netresearchgate.net
Infrared (IR) SpectroscopyFunctional groups, hydrogen bondingStructural confirmation, studying interactions involving specific functional groups nih.govnih.gov
Nuclear Magnetic Resonance (NMR) SpectroscopyDetailed molecular structure, connectivity, stereochemistryStructural elucidation, conformational analysis, interaction studies nih.govyoutube.comdoaj.org

Mass spectrometry (MS) is an indispensable tool for identifying and characterizing metabolites of drugs. researchgate.net When a compound like rolitetracycline is metabolized, its structure is modified, leading to the formation of various related substances. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) allows for the separation of these metabolites from the parent drug and their subsequent identification based on their precise mass-to-charge ratio (m/z). nih.gov

The general workflow for metabolite identification involves administering the drug and collecting biological samples (e.g., urine, plasma). These samples are then processed and analyzed by LC-MS. By comparing the mass spectra of samples from treated and untreated subjects, potential metabolites can be identified. nih.gov Isotope-labeling studies, where a stable isotope-labeled version of the drug is used, can greatly aid in distinguishing drug-related metabolites from endogenous molecules. nih.gov The fragmentation pattern of a metabolite in tandem mass spectrometry (MS/MS) provides structural information that helps to pinpoint the site of metabolic modification on the parent molecule. researchgate.net This approach is crucial for understanding the metabolic fate of rolitetracycline nitrate. Additionally, specific MS-based methods can be used to accurately measure the nitrate counter-ion and its metabolites, such as nitrite (B80452), in biological fluids. nih.gov

Crystallographic Studies for Molecular-Level Insights

X-ray crystallography provides unparalleled, high-resolution three-dimensional structural information of molecules and their complexes, which is vital for understanding biological mechanisms such as drug action and resistance. mdpi.comnih.govmdpi.combiochim.ro

X-ray diffraction is a powerful technique used to determine the precise atomic arrangement within a crystal. mdpi.com In the context of drug discovery, solving the crystal structure of a drug molecule bound to its protein target (e.g., a bacterial ribosome or an enzyme) offers a detailed view of the binding interactions. nih.govfrontiersin.org This information reveals which amino acid residues of the protein are involved in binding, the conformation of the drug when bound, and the network of hydrogen bonds, electrostatic, and hydrophobic interactions that stabilize the complex.

For tetracyclines, crystallographic studies of their complexes with the 30S ribosomal subunit have been instrumental in explaining their mechanism of action—interfering with protein synthesis by preventing the binding of aminoacyl-tRNA. drugbank.com Similarly, co-crystallization of tetracycline derivatives with resistance enzymes provides a structural basis for understanding how these enzymes recognize and inactivate the antibiotic. researchgate.net This knowledge is critical for the rational design of new antibiotic variants that can evade these resistance mechanisms.

A significant mechanism of tetracycline resistance involves enzymatic inactivation of the antibiotic by enzymes such as the Tet(X) monooxygenases. nih.gov These enzymes confer resistance to a broad range of tetracyclines, including newer-generation drugs like tigecycline (B611373), by catalyzing the hydroxylation of the antibiotic, which leads to its degradation. researchgate.netnih.gov

Structural biology, primarily through X-ray crystallography, has provided detailed insights into the architecture of Tet(X) enzymes. nih.gov The crystal structure of TetX2 from Bacteroides thetaiotaomicron, for example, was determined at a resolution of 2.8 Å. nih.gov These studies reveal that Tet(X) enzymes are flavin-dependent monooxygenases belonging to the class A flavin oxidoreductase family. nih.govnih.gov The structures typically consist of two main domains: a flavin adenine (B156593) dinucleotide (FAD)-binding domain with a Rossmann-fold and a substrate-binding domain. researchgate.net

Structural analyses of Tet(X) enzymes in complex with tetracyclines like tigecycline have illuminated the specific amino acid residues that form the substrate-binding pocket and are crucial for catalysis. researchgate.net This detailed molecular understanding of how resistance enzymes function is essential for developing inhibitors that could be used in combination with tetracycline antibiotics to restore their efficacy against resistant bacteria. rsc.org

Table 2: Crystallographic Data for a Tetracycline Resistance Enzyme
EnzymeOrganismResolution (Å)Space GroupUnit Cell ParametersReference
SeMet-TetX2Bacteroides thetaiotaomicron2.8P2₁a=87.65 Å, b=67.41 Å, c=152.35 Å, β=101.68° nih.gov
Native TetX2Bacteroides thetaiotaomicron2.5P1a=68.55 Å, b=80.88 Å, c=87.53 Å, α=111.09°, β=98.98°, γ=93.38° nih.gov

Chromatographic Separations for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating complex mixtures and are widely used for the purity assessment and quantitative analysis of pharmaceuticals like this compound.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose. A rapid and precise HPLC method has been specifically described for the simultaneous determination of rolitetracycline and its primary hydrolysis product, tetracycline. nih.gov This method utilizes a pellicular cation-exchange resin and allows for the effective separation and quantification of the active ingredient from its degradation product, which is a significant improvement over older analytical procedures that could not differentiate between the two. nih.gov

For the analysis of tetracyclines in general, various isocratic and gradient HPLC methods have been developed. researchgate.net These methods often use reversed-phase columns (e.g., C18) or specialized polymer-based columns (e.g., polystyrene-divinylbenzene) and UV detection. researchgate.netmdpi.com The mobile phase composition, pH, and temperature are optimized to achieve complete separation of the main compound from related substances and impurities, such as epimers (e.g., 4-epitetracycline) and degradation products (e.g., anhydrotetracycline). researchgate.net

Thin-Layer Chromatography (TLC) is another valuable technique for the assay and purity control of tetracyclines. nih.govnih.gov It can be used to separate potential impurities from the main component, and when combined with densitometry, it allows for quantitative analysis. nih.gov Furthermore, HPLC methods are also routinely used for the quantitative analysis of the nitrate counter-ion in various biological fluids and formulations. pjps.pknih.govjptcp.com

Table 3: Example of Chromatographic Conditions for Tetracycline Analysis
TechniqueStationary PhaseMobile PhaseApplicationReference
HPLCPellicular cation-exchange resinNot specifiedSimultaneous determination of rolitetracycline and tetracycline nih.gov
HPLCPolystyrene-divinylbenzene copolymertert-butanol, water, phosphate (B84403) buffer, tetrabutylammonium (B224687) sulphate, EDTA (pH 9.0)Analysis of tetracycline and related substances researchgate.net
TLCSilica gel with 10% sodium edetate (pH 9.0)Dichloromethane-methanol-water (59:35:6, v/v/v)Assay and purity control of oxytetracycline (B609801) and doxycycline (B596269) nih.gov
HPLCSAX Hypersil column (150 × 4.6mm, 5µm)1.0mM Na₂CO₃ and 1.0mM NaHCO₃ (1:1, v/v, pH 5)Quantification of nitrate in biological fluids pjps.pk

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. In the context of this compound, HPLC methods are crucial for purity assessment, stability studies, and the determination of the active pharmaceutical ingredient in various formulations. A key challenge in the analysis of rolitetracycline is its potential hydrolysis to tetracycline. nih.gov

A rapid and precise high-speed liquid chromatographic procedure has been developed for the simultaneous determination of rolitetracycline and its primary degradation product, tetracycline, in pharmaceutical formulations. nih.gov This method offers significant specificity over older analytical procedures that could not differentiate between the two compounds. nih.gov The separation is typically achieved on a pellicular cation-exchange resin, and the sample is often chilled to minimize degradation during analysis. nih.gov

While specific chromatographic conditions for this compound can vary, they are generally based on established methods for tetracycline analogues. These methods often utilize reversed-phase columns and mobile phases consisting of a mixture of an aqueous buffer and an organic solvent.

Table 1: Illustrative HPLC Parameters for the Analysis of Tetracycline Analogues

ParameterValue
Column C18 reversed-phase, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile and 0.01 M oxalic acid solution
Detection UV at 280 nm
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Temperature 30 °C

Note: This table presents typical parameters for tetracycline analysis and may require optimization for the specific analysis of this compound.

Biophysical Assays for Ligand-Target Binding

Understanding the interaction of this compound with its biological targets, such as the bacterial ribosome, is fundamental to comprehending its antibiotic activity. Biophysical assays provide quantitative data on these binding events, including affinity, kinetics, and thermodynamics.

Fluorescence polarization (FP) is a solution-based, homogeneous technique that measures the binding of a fluorescently labeled molecule (tracer) to a larger molecule. youtube.com When a small fluorescent molecule tumbles rapidly in solution, the emitted light is depolarized. youtube.com Upon binding to a larger molecule, its rotation slows, and the emitted light remains more polarized. youtube.com This change in polarization is used to determine binding affinity and to screen for inhibitors that can displace the fluorescent tracer. youtube.com

In the context of this compound, an FP assay could be designed to study its interaction with the bacterial ribosome. A fluorescently labeled tetracycline derivative could be used as a tracer that binds to the ribosome. The addition of unlabeled this compound would compete for the same binding site, displacing the tracer and causing a decrease in fluorescence polarization. This displacement would be concentration-dependent, allowing for the determination of the binding affinity (Kd) of this compound.

Table 2: Representative Data from a Fluorescence Polarization Competition Assay for a Tetracycline Derivative

This compound (nM)Fluorescence Polarization (mP)% Inhibition
02500
12455
1022030
100150100
1000105145
10000100150

This table is a hypothetical representation of data that could be obtained from an FP assay to determine the inhibitory potential of this compound. The IC50 value, the concentration of inhibitor required to displace 50% of the tracer, can be calculated from this data.

Isothermal titration calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with molecular interactions. nih.gov It provides a complete thermodynamic profile of a binding event in a single experiment, including the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n). nih.gov This information is invaluable for understanding the driving forces behind ligand-target interactions.

In a typical ITC experiment, a solution of the ligand (e.g., this compound) is titrated into a solution containing the target macromolecule (e.g., the bacterial ribosome) in the sample cell of the calorimeter. The heat released or absorbed upon binding is measured and plotted against the molar ratio of ligand to target. The resulting binding isotherm can be fitted to a binding model to extract the thermodynamic parameters.

The enthalpy change (ΔH) provides information about the changes in hydrogen bonding and van der Waals interactions, while the entropy change (ΔS) reflects changes in conformational freedom and the hydrophobic effect upon binding.

Table 3: Illustrative Thermodynamic Parameters for the Binding of a Tetracycline Antibiotic to its Target

ParameterValue
Binding Affinity (Ka) 1.5 x 10^6 M^-1
Enthalpy Change (ΔH) -12.5 kcal/mol
Entropy Change (ΔS) 10.2 cal/mol·K
Stoichiometry (n) 1.1

Note: This table provides an example of the thermodynamic data that can be obtained from an ITC experiment for a tetracycline antibiotic. The actual values for this compound would need to be determined experimentally.

Environmental Fate and Ecological Impact Academic Perspective

Degradation Pathways in Aquatic and Terrestrial Environments

Photolysis and Chemical Degradation Mechanisms

There is no specific information available in the reviewed scientific literature concerning the photolysis and chemical degradation mechanisms of rolitetracycline (B610553) nitrate (B79036). For the broader class of tetracyclines, photolysis is recognized as a significant degradation pathway in aqueous environments. The rate and products of photolytic degradation of tetracyclines are influenced by factors such as the wavelength of light, pH, and the presence of other substances in the water. Chemical degradation of tetracyclines can also occur through hydrolysis, particularly at acidic or alkaline pH, leading to the formation of various transformation products. However, without specific studies, it is not possible to detail the precise mechanisms for rolitetracycline nitrate.

Influence of Environmental Factors (e.g., pH, Organic Matter, Nitrate)

Specific research detailing the influence of environmental factors such as pH, organic matter, and nitrate on the degradation of this compound is not available. For tetracyclines in general, these factors are known to play a crucial role in their environmental persistence. The pH of the surrounding medium can affect the stability and speciation of tetracycline (B611298) molecules, thereby influencing their susceptibility to degradation. Organic matter in soil and sediment can bind with tetracyclines, which may either inhibit or promote their degradation depending on the specific conditions. The presence of nitrate can also impact the degradation of some antibiotics through various chemical and microbial processes. The specific effects of these factors on this compound remain to be investigated.

Occurrence and Distribution in Environmental Compartments

There is a notable absence of data in the scientific literature regarding the occurrence and distribution of this compound in various environmental compartments. Monitoring studies for antibiotic residues in the environment have typically focused on more commonly used tetracyclines such as tetracycline, oxytetracycline (B609801), and chlortetracycline (B606653).

Detection in Wastewater Treatment Plant Effluents

No specific studies were found that report the detection of this compound in wastewater treatment plant (WWTP) effluents. While tetracyclines as a class are frequently detected in WWTP influents and effluents, the concentrations and removal efficiencies vary widely depending on the specific compound and the treatment processes employed. The fate of this compound in WWTPs is currently unknown.

Presence in Surface Water, Groundwater, Soils, and Sediments

There is no available information on the presence of this compound in surface water, groundwater, soils, or sediments. The environmental distribution of tetracyclines is governed by their physicochemical properties, such as their solubility and tendency to adsorb to soil and sediment particles. Many tetracyclines are known to be persistent in soil and sediment due to strong binding with minerals and organic matter. Whether this compound exhibits similar behavior has not been documented.

Impact on Environmental Microbial Communities

Specific studies on the impact of this compound on environmental microbial communities are not available in the current body of scientific literature. Tetracycline antibiotics, in general, are known to have the potential to affect microbial populations in soil and aquatic environments due to their broad-spectrum antibacterial activity. Such impacts can include alterations in microbial community structure and function, and the potential for the development and spread of antibiotic resistance genes. The specific ecological effects of this compound on environmental microorganisms have not been investigated.

Data Tables

Due to the lack of specific quantitative data for this compound in the reviewed scientific literature, no data tables can be generated at this time.

Effects on Denitrifying Bacterial Consortia and Nitrogen Cycling

The presence of tetracycline antibiotics in aquatic and terrestrial ecosystems can significantly disrupt the nitrogen cycle by affecting the microbial consortia responsible for denitrification. Denitrification is a critical process where bacteria convert nitrate (NO₃⁻) and nitrite (B80452) (NO₂⁻) into gaseous nitrogen (N₂), which is essential for maintaining nitrogen balance. mdpi.com

Influence on Nitrate and Nitrite Reduction Rates

The presence of tetracycline antibiotics directly influences the kinetics of nitrogen transformation by inhibiting the reduction rates of nitrate and nitrite. This inhibition disrupts the sequential steps of denitrification, a process carried out by a diverse group of bacteria. nih.gov

Studies focusing on related tetracyclines, like chlortetracycline and tetracycline, have quantified these inhibitory effects. High concentrations of tetracycline (50 mg/L and 100 mg/L) have a clear inhibitory effect on nitrate reduction by immobilized denitrifying bacterial consortiums. nih.govresearchgate.net Research consistently shows that nitrite reduction is even more sensitive to tetracycline exposure than nitrate reduction. nih.govresearchgate.net This differential inhibition can lead to the accumulation of nitrite, a toxic intermediate in the denitrification pathway. scielo.org.mx

The mechanism behind this inhibition is linked to cellular damage and the impairment of key denitrifying enzymes, namely nitrate reductase (NAR) and nitrite reductase (NIR). nih.govresearchgate.net For example, chlortetracycline has been shown to inhibit the activities of both nitrate reductase and nitrite reductase. researchgate.net The inhibition of the final step of denitrification, the reduction of nitrous oxide (N₂O) to dinitrogen (N₂), has also been observed, which can lead to an increased release of N₂O, a potent greenhouse gas. nih.govnih.gov

The following table summarizes research findings on the inhibitory concentrations of tetracycline-class antibiotics on key denitrification processes.

Table 1: Inhibitory Effects of Tetracycline-Class Antibiotics on Denitrification Processes
AntibioticConcentrationEffectSource
Chlortetracycline0.5 mg/L50% inhibition of nitrite oxidation kinetics. researchgate.netnih.gov
Chlortetracycline1.0 mg/L15.4% inhibition of nitrate removal. nih.gov
Chlortetracycline10 mg/L50% inhibition of nitrate reduction kinetics. researchgate.netnih.gov
Tetracycline10 mg/LSevere inhibition of denitrification genes (nirS and nirK). nih.gov
Tetracycline50 mg/LEvident inhibition of nitrate reduction. nih.govresearchgate.net

Horizontal Gene Transfer and Environmental Resistance Gene Dissemination

The spread of antibiotic resistance is a global health crisis, and the environment plays a crucial role as a reservoir for antimicrobial resistance genes (ARGs). mdpi.com Horizontal gene transfer (HGT) is a primary mechanism driving the rapid dissemination of these genes among bacterial populations, including between environmental microbes and clinical pathogens. nih.govnih.govnih.gov HGT allows for the transfer of genetic material, such as plasmids and transposons carrying ARGs, between different bacteria, independent of vertical inheritance. mdpi.comlakeforest.edu The presence of antibiotics like this compound in the environment creates a selective pressure that favors the survival and proliferation of resistant bacteria, thereby accelerating the spread of ARGs. mdpi.comlakeforest.edu

Linkage between Drug Residues and Antimicrobial Resistance Gene (ARG) Levels

A direct correlation exists between the concentration of antibiotic residues in the environment and the abundance and diversity of ARGs. Even sub-inhibitory or environmentally relevant concentrations of tetracycline can promote the horizontal transfer of ARGs. nih.govmdpi.comresearchgate.net Studies have shown that exposure to tetracycline significantly increases the levels of tetracycline resistance genes, such as tetA, tetG, tetO, tetQ, and tetW. nih.govnih.govmdpi.com

For instance, tetracycline treatment has been shown to increase the abundance of tetA, tetC, and tetG genes in activated sludge. mdpi.com This increase is often linked to mobile genetic elements, which can also carry resistance genes for other classes of antibiotics, leading to co-selection. mdpi.com Research has demonstrated that tetracycline exposure can promote the conjugative transfer of plasmids carrying not only tetracycline resistance genes (tetA) but also genes conferring resistance to other antibiotics. nih.govmdpi.comresearchgate.net This process is stimulated by several factors, including an increase in reactive oxygen species (ROS) and enhanced cell membrane permeability under antibiotic stress, which facilitates the transfer of genetic material. nih.govmdpi.comresearchgate.net The presence of tetracycline residues, therefore, acts as a selective pressure that enriches and maintains a diverse pool of ARGs in the environment. mdpi.com

Model Organism Studies for ARG Uptake (e.g., Blue Mussels)

Filter-feeding organisms like the blue mussel (Mytilus edulis) can serve as important model organisms for studying the bioaccumulation of environmental contaminants, including antibiotics. nih.govresearchgate.net These organisms process large volumes of water, making them susceptible to accumulating pollutants present in the marine environment.

Experimental studies on the bioaccumulation of oxytetracycline in blue mussels have shown that the uptake is rapid, particularly in the soft tissues. nih.gov Different tissues exhibit varying affinities for accumulation; oxytetracycline preferentially accumulates in the viscera, while other antibiotics may concentrate in the gills. nih.govresearchgate.net Although the bio-accumulation factors for tetracyclines are generally low due to their hydrophilic nature, their persistence in tissues is notable. nih.gov For oxytetracycline, the half-life in the viscera has been measured at 3.9 days and in the shell at 8.3 days. nih.gov

The accumulation of antibiotics in mussels is significant not only because it indicates the presence of these contaminants in the ecosystem but also because it poses a potential risk of transferring these compounds up the food chain. mdpi.com Furthermore, the co-presence of other pollutants, such as microplastics, can aggravate the bioaccumulation of antibiotics in mussels, potentially leading to synergistic toxic effects. iaea.org

Advanced Remediation Technologies for Environmental Contaminants

The persistent nature of tetracycline-class antibiotics in the environment necessitates the development of effective remediation technologies. Various advanced methods are being explored to remove these contaminants from water and soil. nih.gov These technologies can be broadly categorized into advanced oxidation processes (AOPs), bioremediation, and adsorption-based techniques.

Advanced Oxidation Processes (AOPs) involve the generation of highly reactive radicals, such as hydroxyl radicals, to degrade organic pollutants. researchgate.net Several AOPs have proven effective for tetracycline degradation, including:

Ozonation and UV/H₂O₂: These processes can effectively destroy the tetracycline molecule. mdpi.combohrium.com Combining ozonation with UV radiation and/or hydrogen peroxide (O₃/UV, O₃/H₂O₂/UV) can achieve high degradation efficiency and mineralization. nih.gov

Sono-Fenton Process: This method uses ultrasound in combination with the Fenton reaction (Fe²⁺/H₂O₂) to degrade tetracycline, achieving up to 91.3% degradation with 45.8% mineralization. researchgate.net

Activated Sodium Monopersulfate: Using steel industry slag to activate sodium monopersulfate in the presence of UV light has achieved a 98% elimination rate for tetracycline. wwjournal.ir

Bioremediation utilizes the metabolic capabilities of microorganisms to degrade or transform contaminants into less harmful substances. nih.gov This approach is considered cost-effective and environmentally friendly.

Bioaugmentation: This involves introducing specific microbial strains or consortia with enhanced degradation capabilities into the contaminated site. nih.govresearchgate.net For example, the novel bacterial strain Serratia marcescens WW1 has been shown to efficiently metabolize tetracycline, degrading 89.5% of it within 48 hours. researchgate.net

Immobilized Biofilters: An up-flow immobilized biofilter has demonstrated the ability to simultaneously remove nitrate and tetracycline, with a removal efficiency of over 73% for tetracycline. mdpi.com

Membrane Bioreactors (MBRs): MBRs can remove more than 90% of tetracycline through a combination of biodegradation and adsorption onto sludge. nih.gov

Adsorption involves the use of materials with high surface area to bind and remove contaminants from water.

Biochar: Derived from materials like seaweed or shrimp shells, biochar has shown high efficiency in adsorbing tetracycline from water. nih.gov

Engineered Adsorbents: A reactive adsorbent made from wastepaper sludge ash and ferric ions has been synthesized to effectively remove tetracycline from contaminated water. dntb.gov.ua

The following table provides a summary of various advanced remediation technologies for tetracycline.

Table 2: Advanced Remediation Technologies for Tetracycline
Technology TypeSpecific MethodKey Findings/EfficiencySource
Advanced Oxidation Processes (AOPs)O₃/UV and O₃/H₂O₂/UVShowed the best performance for reductions in absorbance and total organic carbon. nih.gov
Sono-Fenton (Ultrasound/Fe²⁺/H₂O₂)91.3% tetracycline degradation; 45.8% mineralization. researchgate.net
UV/Sodium Monopersulfate/Steel Slag98% elimination of tetracycline. wwjournal.ir
BioremediationBioaugmentation with Serratia marcescens89.5% degradation of tetracycline within 48 hours. researchgate.net
Immobilized Biofilter>73% removal of tetracycline. mdpi.com
Membrane Bioreactor (MBR)>90% removal of tetracycline. nih.gov
AdsorptionBiochar (from shrimp shells)Maximum adsorption capacity of 229.98 mg/g. nih.gov
Calcium Ferric Oxide Silica Sand>90% removal of tetracycline at a dose of 50 mg/L. dntb.gov.ua

Comparative Academic Studies Within the Tetracycline Class

Comparative Analysis of Mechanism of Action Across Derivatives

The fundamental mechanism of action for all tetracyclines, including rolitetracycline (B610553), is the inhibition of bacterial protein synthesis. medchemexpress.com This is achieved through reversible binding to the 30S ribosomal subunit, which in turn blocks the attachment of aminoacyl-tRNA to the acceptor (A) site on the mRNA-ribosome complex. medchemexpress.com This action effectively halts the elongation of the polypeptide chain, leading to a bacteriostatic effect. biosynth.com

While the primary target is conserved across the tetracycline (B611298) class, subtle differences in the interaction with the ribosome may exist among derivatives, influencing their potency. The binding site for tetracyclines has been identified on the 16S rRNA within the 30S subunit. wikipedia.org The affinity of this binding can be influenced by the specific chemical structure of each tetracycline derivative. For instance, third-generation glycylcyclines, such as tigecycline (B611373), exhibit a significantly higher binding affinity to the ribosome compared to older tetracyclines. medchemexpress.com This enhanced interaction is largely attributed to the glycylamido moiety at the C9 position, which provides an additional contact point with the ribosome. medchemexpress.com

Rolitetracycline, as a second-generation tetracycline, lacks this C9 modification. Its structure is characterized by the addition of a pyrrolidinomethyl group to the amide nitrogen of the tetracycline core. nih.gov This modification primarily enhances its solubility. nih.gov While direct comparative studies on the ribosomal binding affinity of rolitetracycline versus other tetracyclines are limited, it is understood that its interaction is governed by the core tetracycline structure. It is plausible that the bulky pyrrolidinomethyl group does not significantly alter the binding affinity to the same extent as the modifications seen in newer generations.

Differential Susceptibility to Resistance Mechanisms Among Tetracyclines

The clinical utility of tetracyclines has been challenged by the emergence of bacterial resistance. The two predominant mechanisms of resistance are efflux pumps and ribosomal protection proteins. nih.gov

Tetracycline Efflux Pumps: These are membrane-associated proteins that actively transport tetracycline molecules out of the bacterial cell, preventing the antibiotic from reaching its ribosomal target. guidetopharmacology.org Common efflux pumps include Tet(A), Tet(B), Tet(K), and Tet(L). guidetopharmacology.org Second-generation tetracyclines, including rolitetracycline, generally exhibit a higher susceptibility to these efflux pumps compared to third-generation agents. nih.gov For example, tigecycline was designed to be a poor substrate for most efflux pumps, thereby retaining its activity against many tetracycline-resistant strains. irapa.org

Ribosomal Protection Proteins (RPPs): These proteins, such as Tet(M) and Tet(O), bind to the ribosome and induce a conformational change that dislodges the tetracycline molecule from its binding site, allowing protein synthesis to resume. nih.gov Glycylcyclines, with their enhanced ribosomal binding, are less affected by RPPs. nih.gov The bulkier C9 substituent of tigecycline is thought to sterically hinder the binding of RPPs. As a second-generation tetracycline, rolitetracycline is expected to be more vulnerable to this resistance mechanism compared to tigecycline.

Structure-Activity Relationship (SAR) Comparisons with Newer Generations (e.g., Glycylcyclines, Fluorocyclines, Aminomethylcyclines)

The structure-activity relationship (SAR) of tetracyclines has been extensively studied, revealing key structural features essential for antibacterial activity. biomedres.us The core tetracyclic ring system, the C4 dimethylamino group, and the keto-enol system at C11 and C12 are all crucial for its function. nih.govbiomedres.us

The evolution from second to third-generation tetracyclines has been driven by strategic modifications to the core structure to overcome resistance. A pivotal area of modification has been the D-ring, particularly at the C9 position. nih.gov

Glycylcyclines (e.g., Tigecycline): The addition of a large N,N-dimethylglycylamido group at C9 dramatically enhances ribosomal binding affinity and provides steric hindrance against ribosomal protection proteins. medchemexpress.com This modification is a key differentiator from second-generation tetracyclines like rolitetracycline, which are unsubstituted at this position.

Fluorocyclines (e.g., Eravacycline): These compounds feature fluorine substitutions on the D-ring, which can enhance their activity against resistant bacteria.

Aminomethylcyclines (e.g., Omadacycline): These derivatives have an aminomethyl group at C9, which also contributes to overcoming resistance mechanisms.

Rolitetracycline's defining structural feature is the pyrrolidinomethyl group at the C2 carboxamide. nih.gov This modification was primarily aimed at improving pharmacokinetic properties, specifically water solubility for intravenous use, rather than overcoming specific resistance mechanisms. nih.gov In contrast, the modifications in newer generations are strategically designed to interact more effectively with the bacterial ribosome and evade resistance mechanisms.

Preclinical Comparative Efficacy Against Specific Pathogens (at a molecular/cellular level)

In vitro studies provide a direct comparison of the antibacterial potency of different tetracycline derivatives. A study comparing the minimal inhibitory concentrations (MICs) of rolitetracycline, minocycline (B592863), and doxycycline (B596269) against various serotypes of Escherichia coli and strains of Staphylococcus aureus revealed some key differences.

The study found that in bouillon, the minimal bactericidal concentrations (MBCs) for all three tetracyclines against E. coli were, on average, only twice as high as their minimal inhibitory concentrations (MICs). For S. aureus, the MBCs were substantially higher than the MICs (at least four times higher). The addition of serum was found to increase the antimicrobial activity of all three tetracyclines against E. coli, but not significantly for S. aureus.

While this study provides valuable comparative data, it is important to note the lack of extensive molecular-level studies directly comparing the efficacy of rolitetracycline with newer generation tetracyclines against a broad panel of resistant pathogens.

Interactive Data Table: Comparative In Vitro Efficacy of Second-Generation Tetracyclines

OrganismAntibioticMIC Range (µg/mL) in BouillonMBC Range (µg/mL) in Bouillon
E. coli (20 serotypes)Rolitetracycline0.5 - 2.01.0 - 4.0
Minocycline0.25 - 1.00.5 - 2.0
Doxycycline0.25 - 1.00.5 - 2.0
S. aureus (16 strains)Rolitetracycline0.125 - 0.50.5 - >4.0
Minocycline0.06 - 0.250.25 - >4.0
Doxycycline0.06 - 0.250.25 - >4.0

Data adapted from a 1977 study by Daschner and Gierhake. The specific rolitetracycline salt was not specified in the abstract.

Design and Synthesis of Hybrid Molecules with Enhanced Properties

The development of hybrid antibiotics, which covalently link two different pharmacophores, is an emerging strategy to combat antibiotic resistance. This approach aims to create molecules with dual modes of action or improved targeting.

While the synthesis of hybrid molecules from various antibiotic classes is an active area of research, there is a notable lack of studies specifically utilizing rolitetracycline as a scaffold. However, the broader tetracycline structure has been explored for this purpose. For instance, a study reported the synthesis of fluoroquinolone-tetracycline hybrids, though it did not specify the use of rolitetracycline. nih.gov

The chemical structure of rolitetracycline, with its reactive pyrrolidinomethyl group, could potentially serve as a handle for conjugation to other molecules. The synthesis of such hybrids could lead to novel compounds with:

Broadened Spectrum of Activity: By combining the antibacterial properties of tetracycline with another agent, it may be possible to target a wider range of pathogens.

Overcoming Resistance: A hybrid molecule might be able to evade existing resistance mechanisms or even inhibit them.

Improved Pharmacokinetics: The conjugation could alter the absorption, distribution, metabolism, and excretion (ADME) properties of the parent drug.

Future research could explore the potential of rolitetracycline as a building block for the creation of new hybrid antibiotics, potentially revitalizing the utility of this second-generation tetracycline.

Advanced Research Topics and Future Directions

Rational Design of Novel Rolitetracycline (B610553) Nitrate (B79036) Derivatives

Rational drug design leverages a deep understanding of molecular interactions to create new therapeutic agents. For tetracyclines, this involves designing derivatives that can circumvent established resistance mechanisms or engage entirely new bacterial targets. rsc.orgrsc.orgnih.gov The overarching goal is to modify the core tetracycline (B611298) scaffold, from which rolitetracycline is derived, to create molecules with improved potency, a better resistance profile, and enhanced efficacy against multidrug-resistant (MDR) pathogens. nih.gov

Strategies to Overcome Existing Resistance Mechanisms

Bacteria have evolved three primary mechanisms to resist tetracycline antibiotics: efflux pumps that expel the drug from the cell, ribosomal protection proteins that dislodge the drug from its target, and enzymatic inactivation that chemically modifies and destroys the antibiotic. nih.govnih.gov Ongoing optimization of the tetracycline core has yielded derivatives capable of thwarting many of these mechanisms. nih.gov

Key strategies in the rational design of new derivatives include:

Steric Hindrance: Adding bulky chemical groups to the tetracycline molecule can physically prevent it from binding to efflux pumps or ribosomal protection proteins. The development of glycylcyclines, such as tigecycline (B611373), exemplifies this approach; a large substituent at the C-9 position makes the molecule a poor substrate for the most common efflux pumps and ribosomal protection proteins. nih.govnih.gov

Enhanced Ribosomal Binding: Modifications can be made to increase the binding affinity of the tetracycline derivative to the bacterial 30S ribosome. This makes it more difficult for ribosomal protection proteins to dislodge the antibiotic from its target site. mdpi.com

Circumventing Enzymatic Inactivation: The rise of tetracycline-inactivating enzymes, particularly the Tet(X) family, presents a significant challenge. nih.gov Designing derivatives that are not recognized as substrates by these enzymes is a critical area of research. This may involve altering the specific sites on the molecule that the enzyme targets for modification.

Resistance MechanismDescriptionDesign Strategy to Overcome
Efflux Pumps Membrane proteins (e.g., Tet(A), Tet(K)) that actively transport tetracyclines out of the bacterial cell, reducing intracellular concentration. nih.govreactgroup.orgModify the tetracycline scaffold to create poor substrates for the pumps, often by adding bulky substituents. nih.gov
Ribosomal Protection Proteins (e.g., Tet(M)) that bind to the ribosome and displace the tetracycline molecule, allowing protein synthesis to resume. nih.govIncrease the binding affinity to the ribosome and introduce modifications that sterically hinder the action of protection proteins. nih.govmdpi.com
Enzymatic Inactivation Enzymes, such as the Tet(X) monooxygenases, that chemically modify the tetracycline molecule, rendering it inactive. nih.govDesign derivatives that are not recognized by the active site of the inactivating enzyme.

Targeting Novel Bacterial Pathways (General Research Direction)

A forward-looking strategy involves designing tetracycline derivatives that act on entirely new bacterial targets, moving beyond the traditional inhibition of protein synthesis. This approach could lead to the development of compounds for which no pre-existing resistance exists. nih.gov Potential novel targets are often enzymes or pathways that are essential for bacterial survival but are absent in human hosts, minimizing potential toxicity. nih.gov

Promising novel pathways for future drug design include:

Cell Wall Biosynthesis: Targeting enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.gov

Bacterial Signal Transduction: Inhibiting systems like two-component histidine kinases, which bacteria use to sense and respond to their environment, can disrupt virulence and pathogenicity. mdpi.com

Metabolic Pathways: Targeting enzymes in essential metabolic routes, such as the vitamin B6 biosynthesis pathway, which is found in pathogens but not in humans, offers a selective approach. nih.gov

DNA Replication: Developing inhibitors for bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, is another active area of research. rsc.orgnih.gov

Host-Directed Therapeutic Approaches in Infection Models

Host-Directed Therapy (HDT) represents a paradigm shift in treating infectious diseases. Instead of targeting the pathogen directly, HDT aims to modulate the host's immune response to enhance bacterial clearance, control inflammation, and limit tissue damage. asm.orgnih.govnih.gov This approach is particularly promising for combating antimicrobial resistance, as it exerts no direct selective pressure on the bacteria to evolve resistance to the host-targeted drug. asm.org

In infection models, HDT can be used in combination with antibiotics like rolitetracycline nitrate to improve therapeutic outcomes. asm.org Key HDT strategies include:

Potentiating Innate Immunity: Utilizing small molecules to boost the natural bacteria-killing mechanisms of host immune cells. asm.org

Modulating Inflammation: The acute inflammatory response to infection can sometimes cause significant tissue damage. Compounds like resolvins have been shown to promote bacterial phagocytosis while reducing harmful inflammation, leading to increased survival rates in mouse models of E. coli infection. asm.org

Targeting Host Factors: Pathogens often hijack host cell factors and signaling pathways to survive and replicate. For instance, Salmonella Typhimurium manipulates the host's AKT1 signaling pathway; targeting this pathway can enhance bacterial clearance. asm.org

Inducing Autophagy: Modulating the cellular process of autophagy can help host cells degrade intracellular pathogens like Mycobacterium tuberculosis. wikipedia.org

HDT is an emerging field that holds the potential to create powerful combination therapies, making conventional antibiotics more effective and mitigating the impact of resistance. asm.orgnih.gov

Modulating Host Immune Responses (e.g., Macrophages, Neutrophils)

Beyond their primary antibacterial function, tetracyclines, as a class of compounds, exhibit significant immunomodulatory and anti-inflammatory properties. mdpi.comresearchgate.net These effects are independent of their antimicrobial action and involve the modulation of key host immune cells such as macrophages and neutrophils. nih.govnih.gov Research into related tetracyclines like minocycline (B592863) and doxycycline (B596269) has shown they can reduce the production of pro-inflammatory cytokines, including TNF-α, IL-1ß, and IL-6. nih.gov This modulation is achieved by influencing critical inflammatory signaling pathways like NF-κB and MAPKs. nih.gov

The interaction between neutrophils and macrophages is a cornerstone of the innate immune response and is crucial in the context of infection and tissue repair. nih.govnih.gov Neutrophils are typically the first responders to an infection site, followed by macrophages which clear apoptotic neutrophils and orchestrate the subsequent immune response. nih.gov Tetracyclines can influence this process, with studies on minocycline demonstrating an ability to potentiate macrophage cytokine release while simultaneously promoting mucosal healing in inflammatory contexts. nih.govdntb.gov.ua The potential for this compound to influence these cellular interactions is a significant area for future research. For instance, investigating its effect on neutrophil elastase (NE) release, which can trigger pro-inflammatory responses in macrophages via TLR4, could reveal novel therapeutic applications. nih.gov

Key Research Findings on Tetracycline Immunomodulation:

Mechanism Effect on Immune Cells Key Pathways Involved
Cytokine Inhibition Reduces secretion of pro-inflammatory cytokines (TNF-α, IL-1ß, IL-6, IL-8). nih.gov Inhibition of NF-κB and MAPKs signaling. nih.gov
Inflammasome Regulation Inhibits the NLRP3 inflammasome pathway, reducing IL-1ß and IL-18 production. nih.gov Caspase-1 dependent pathways. nih.gov
T-Cell Proliferation Reduces T-cell proliferation and prevents antigen presentation. mdpi.com Not fully elucidated.

Exploiting Host Factors in Pathogen Virulence

The efficacy of an antibiotic is not solely dependent on its ability to kill or inhibit the growth of a pathogen; it also involves complex interactions with the host. researchgate.net Pathogenic bacteria utilize a range of virulence factors—such as toxins, enzymes, and adhesins—to colonize the host, evade the immune system, and cause disease. longdom.orgalliedacademies.orgnih.gov The primary mechanism of action for Rolitetracycline, like all tetracyclines, is the inhibition of bacterial protein synthesis by reversibly binding to the 30S ribosomal subunit. wikipedia.orgdrugbank.comdrugbank.com This action directly prevents the translation of messenger RNA into the proteins that constitute these essential virulence factors, effectively "disarming" the pathogen. alliedacademies.org

Recent research has uncovered a more nuanced role for tetracyclines in host-pathogen interactions, suggesting they can induce "disease tolerance" in the host. researchgate.net One study found that tetracyclines that target the mitochondrial ribosome can protect against sepsis without affecting the pathogen load. researchgate.net This protection was linked to a mild perturbation of the mitochondrial electron transport chain, which in turn reduced tissue damage and increased glucocorticoid sensitivity in the liver. researchgate.net This indicates that this compound could potentially be explored not just for its direct impact on pathogen virulence factor production, but also for its ability to bolster the host's tolerance to the infection, representing a paradigm shift from a pathogen-centric to a host-centric therapeutic strategy.

Integration of "Omic" Technologies and Bioinformatics in Discovery

The "age of omics" has transformed antibiotic research by enabling a global analysis of microbial and host physiology. oup.com The integration of high-throughput technologies like proteomics, transcriptomics, and metabolomics, combined with powerful bioinformatics, offers an unprecedented opportunity to understand the multifaceted effects of compounds like this compound. tandfonline.commdpi.com These approaches provide a holistic view of the cellular response to antibiotic stress, helping to elucidate mechanisms of action, identify new therapeutic targets, and understand the complex processes of antibiotic resistance. oup.commdpi.com

By applying these technologies, researchers can move beyond the single-target view of antibiotic action and appreciate the systemic impact on cellular networks. tandfonline.com For example, analyzing the transcriptomic (gene expression) and proteomic (protein abundance) profiles of bacteria exposed to this compound can reveal which stress response networks are activated and how the pathogen attempts to counteract the drug's effects. oup.com This information is invaluable for developing strategies to overcome resistance or for identifying synergistic drug combinations.

Proteomics, Transcriptomics, Metabolomics in Research

"Omic" technologies provide distinct but complementary layers of biological information that can be integrated to build a comprehensive picture of a drug's impact. nih.gov

Transcriptomics: Utilizes DNA microarrays or RNA sequencing to measure the expression levels of thousands of genes simultaneously. oup.com In the context of this compound research, it can identify which genes are up- or down-regulated in a pathogen or host cell upon exposure, providing clues about the cellular pathways being affected. researchgate.netfrontiersin.org

Proteomics: Involves the large-scale study of proteins, particularly their structures and functions. nih.gov Using techniques like mass spectrometry, proteomics can identify the specific proteins whose abundance changes in response to this compound. This can confirm whether transcriptional changes lead to corresponding changes at the protein level and can identify post-translational modifications that regulate protein activity. nih.govmdpi.com

Metabolomics: Focuses on the global analysis of small molecules (metabolites) within a biological system. nih.gov It provides a functional readout of the cellular state. By analyzing the metabolic fingerprint of a cell treated with this compound, researchers can understand the downstream consequences of altered gene and protein expression on metabolic pathways. researchgate.netmdpi.com

Integrative multi-omics analysis, which combines data from these different levels, is crucial for untangling the complex biological processes underlying drug action and resistance. tandfonline.comnih.gov

Application of "Omic" Technologies in this compound Research:

Technology Primary Focus Potential Application for this compound
Transcriptomics Global gene expression (mRNA) Identify stress response pathways activated in bacteria; understand immunomodulatory gene expression changes in host cells. oup.com
Proteomics Global protein abundance and modifications Verify gene expression changes; identify the specific bacterial virulence factors inhibited; discover host protein targets involved in immunomodulation. nih.govnih.gov

| Metabolomics | Global metabolite profiles | Assess the functional impact on bacterial metabolism; understand metabolic reprogramming in host immune cells. researchgate.netnih.gov |

High-Throughput Phenotypic Screening Methodologies

High-Throughput Screening (HTS) allows for the rapid testing of vast libraries of chemical compounds for a specific biological activity. mdpi.com Phenotypic screening, a type of HTS, involves testing compounds for their effect on whole cells or organisms, such as inhibiting bacterial growth, without a preconceived notion of the specific molecular target. rsc.org This approach is particularly valuable for discovering compounds with novel mechanisms of action.

In the context of this compound, HTS methodologies can be employed in several ways. Firstly, large libraries of compounds could be screened for synergistic activity with this compound, potentially identifying partner drugs that could restore its efficacy against resistant strains or broaden its spectrum of activity. Secondly, HTS can be used to explore new therapeutic applications. For example, a phenotypic screen using immune cells like macrophages could identify novel immunomodulatory properties of this compound or its derivatives. The integration of automated liquid handling, advanced microscopy, and deep learning-based data analysis has dramatically increased the scale and precision of these screening efforts, enabling the analysis of millions of compounds. biorxiv.orgbiorxiv.org

Environmental Bioremediation and Sustainable Approaches

The widespread use of antibiotics like tetracyclines has led to their accumulation in the environment, particularly in soil and water, which can promote the development of antibiotic resistance. researchgate.netresearchgate.net Bioremediation, which uses microorganisms to degrade environmental pollutants, presents a sustainable and cost-effective approach to address this contamination. nih.gov

Research has identified several microbial strains capable of efficiently degrading tetracycline antibiotics. Bioaugmentation, a strategy that involves introducing specific microbial strains or consortia into a contaminated environment, has shown particular promise. researchgate.netrsc.org For instance, studies have demonstrated the effectiveness of bacteria such as Burkholderia cepacia and Bacillus cereus, as well as the yeast Cutaneotrichosporon dermatis, in breaking down tetracyclines under various environmental conditions. nih.govnih.govmdpi.com These microorganisms can utilize the antibiotic as a source of carbon and energy, converting it into less harmful byproducts. Immobilizing these microbes on carriers like biochar or sugarcane bagasse can enhance their stability and degradation efficiency. researchgate.netmdpi.com While these studies have focused on tetracycline, oxytetracycline (B609801), and chlortetracycline (B606653), the findings are highly relevant and applicable to the bioremediation of this compound due to its structural similarity.

Examples of Microorganisms in Tetracycline Bioremediation:

Microorganism Substrate/Carrier Key Findings Reference
Burkholderia cepacia Sugarcane Bagasse Effective degradation in soil; tolerant to high substrate concentrations and heavy metals. researchgate.netrsc.org
Cutaneotrichosporon dermatis M503 Liquid Culture Efficiently degrades tetracycline, doxycycline, and chlorotetracyline, particularly in alkaline conditions. nih.gov
Bacillus cereus W2 Wheat Straw Biochar High removal efficiency for both nitrate and tetracycline in co-contaminated water. mdpi.com

Theoretical Applications and Broadening Research Scope

The unique properties of this compound and the broader tetracycline class open up numerous theoretical applications and avenues for future research. A major direction is the development of modified tetracyclines, sometimes referred to as non-antibiotic tetracyclines, which are chemically altered to enhance their anti-inflammatory or immunomodulatory effects while minimizing their antimicrobial activity. researchgate.netnih.gov This approach aims to harness the therapeutic benefits for conditions like autoimmune diseases without contributing to the pressure of antibiotic resistance. mdpi.comresearchgate.net

Furthermore, this compound can serve as a valuable chemical probe to study fundamental biological processes. Its specific interaction with the bacterial ribosome can be used to investigate the intricacies of protein synthesis and the development of resistance mechanisms. oup.com In host cells, its off-target effects, such as the modulation of mitochondrial function and immune signaling pathways, can be exploited to uncover novel cellular control mechanisms and identify new drug targets. nih.govresearchgate.net As research tools and our understanding of systems biology advance, the scope for repositioning and re-engineering established compounds like this compound for new and unforeseen therapeutic applications continues to expand.

Beyond Antibacterial Applications in Academic Contexts (e.g., anti-protozoal mechanisms)

In academic and research settings, the utility of rolitetracycline and its parent compound, tetracycline, has been explored beyond their antibacterial roles. A significant area of this research focuses on their activity against various protozoan parasites. nih.govnih.govasm.orgresearchgate.net Rolitetracycline is classified as a prodrug and an antiprotozoal agent; it is designed to dissociate in vivo to release tetracycline, which is the active molecule. nih.govmedchemexpress.comwikipedia.org

The primary anti-protozoal mechanism of tetracyclines is the inhibition of protein synthesis within key parasitic organelles that possess their own prokaryotic-like translational machinery. nih.govchemicalbook.com In several medically important protozoa, such as the malaria parasite Plasmodium falciparum and Toxoplasma gondii, the specific target is a relict, non-photosynthetic plastid known as the apicoplast. nih.govnih.gov This organelle is essential for the parasite's survival and contains its own genome and 70S ribosomes, which are homologous to those found in bacteria. nih.gov

Tetracyclines act by binding to the 30S ribosomal subunit within the apicoplast, which blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. nih.govchemicalbook.com This action effectively halts the synthesis of proteins encoded by the apicoplast's genome. nih.gov The consequence of this inhibition is not immediate parasite death but a characteristic "delayed death" phenotype. nih.govbiorxiv.org Parasites treated with the antibiotic can complete the initial replication cycle, but their progeny fail to proliferate and die in the subsequent cycle. nih.govbiorxiv.org This is attributed to the loss of essential apicoplast functions, such as the synthesis of isoprenoid precursors, which are vital for various metabolic pathways. biorxiv.org

Research has demonstrated that the spectrum of tetracycline activity includes a variety of protozoan parasites, such as Plasmodium falciparum, Entamoeba histolytica, Giardia lamblia, and Toxoplasma gondii. nih.gov Specific in vitro studies have been conducted to quantify the activity of rolitetracycline against multidrug-resistant P. falciparum. These studies confirm that its anti-plasmodial effect increases with longer exposure times, a finding consistent with the delayed-death mechanism associated with apicoplast inhibition. nih.govnih.gov One study also noted that the presence of iron significantly decreased the in vitro activity of rolitetracycline against P. falciparum, underscoring the potent metal-chelating properties of the tetracycline class. nih.govnih.gov

While the apicoplast is considered the primary target, the parasite's mitochondrion, which also contains 70S ribosomes, may serve as a secondary target. nih.govnih.gov This could account for observations of a more rapid, first-cycle antiparasitic effect at higher drug concentrations. nih.gov

Detailed Research Findings: In Vitro Activity of Rolitetracycline against Plasmodium falciparum

The following table summarizes the geometric mean 50% inhibitory concentration (IC₅₀) values for rolitetracycline against P. falciparum clones after different exposure durations, as determined by an isotopic, micro-drug susceptibility test. nih.govresearchgate.net

Exposure Time (hours)IC₅₀ (μM)
4829
962.5
1441.5

Q & A

Q. How do isotope-labeling techniques elucidate this compound’s environmental degradation pathways?

  • Methodological Answer : Use 15^{15}N-labeled this compound in soil/water microcosms. Track isotopic enrichment via gas chromatography-mass spectrometry (GC-MS). Rayleigh fractionation models quantify isotopic shifts, linking degradation rates to microbial activity .

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